molecular formula C20H20N2O2 B1145963 2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one CAS No. 861119-08-6

2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one

Cat. No. B1145963
M. Wt: 320.38
InChI Key:
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Description

Heterocyclic compounds, particularly those involving pyrrolopyrrole and xanthene units, are of significant interest due to their unique chemical and physical properties. These properties make them valuable in various applications, including materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

Synthetic approaches to similar compounds often involve multi-step reactions, including [3+2] cycloadditions, intramolecular cyclizations, and condensation reactions. For example, the synthesis of hexahydropyrroloindoles from indolin-3-one through reactions such as Horner-Wadsworth-Emmons reaction followed by Claisen rearrangement and reductive cyclization has been demonstrated (Kawasaki et al., 2005).

Molecular Structure Analysis

Molecular structure analyses often involve X-ray diffraction studies to explore conformational properties. For instance, studies on hexahydro-2H-thieno[2,3-c]pyrrole derivatives have utilized X-ray diffraction to demonstrate the conformational versatility of the scaffold, indicating potential for diverse molecular designs (Yarmolchuk et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include cycloadditions, nucleophilic substitutions, and electrophilic additions. The functional groups present in these compounds, such as keto, hydroxy, and alkyl, influence their reactivity. The synthesis and reactions of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles provide insights into the reactivity of such systems, demonstrating efficient conditions for the synthesis of multiply substituted derivatives (Krzeszewski et al., 2014).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structures, are crucial for understanding the behavior of these compounds under different conditions. For instance, the crystal structure analysis of certain pyrrolopyrrole derivatives reveals detailed information about their solid-state arrangements and intermolecular interactions, which can significantly affect their physical properties (Quiroga et al., 2013).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability, are determined by the structural features of the compound. Studies on the reactivity and functionalization of hexahydropyrroloindoles highlight the influence of substitution patterns on the chemical behavior of these compounds (Crich & Banerjee, 2007).

Scientific Research Applications

Xanthone Derivatives Synthesis and Application

  • Xanthone derivatives have been explored for their potential in biological imaging applications. For example, Zinpyr family sensors, which are fluorescein-based dyes, have shown significant promise. These sensors exhibit midrange affinity for Zn(II) and are capable of a fluorescence turn-on effect upon Zn(II) binding. Such properties make them useful for confocal microscopy studies to track Zn(II) in vivo, showcasing their application in biological research and imaging technologies (Nolan et al., 2006).

  • The synthesis of novel xanthene derivatives with anticipated antischistosomal activity highlights the ongoing search for new therapeutic agents. These derivatives, derived from reactions involving xanthene, show the versatility of xanthene-based compounds in drug discovery and development (Zeid et al., 1987).

Chemical Synthesis and Characterization

  • The discovery of new compounds from natural sources, such as xanthones isolated from the heartwood of Pentaphalangium solomonse, exemplifies the chemical diversity and complexity of natural products. These compounds provide insights into the structural variety of xanthones and their potential applications in chemistry and pharmacology (Owen & Scheinmann, 1974).

  • In the realm of materials science, the development of corrosion inhibitors based on xanthene derivatives demonstrates their utility beyond biological applications. For instance, methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate and its analogs have been investigated for their effectiveness in protecting mild steel against corrosion in acidic media. This research underscores the potential of xanthene derivatives in industrial applications, offering an approach to enhance material durability and lifespan (Arrousse et al., 2021).

Molecular Studies and Potential Applications

  • The synthesis and characterization of new polymers based on diketopyrrolopyrrole units for photovoltaic applications represent an innovative approach to enhancing solar cell efficiency. These polymers, which show broad and strong absorptions in the visible and near-infrared region, could lead to more efficient and cost-effective solar energy solutions (Deng & Gu, 2013).

properties

IUPAC Name

2-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-21-9-13-11-22(12-14(13)10-21)15-6-7-19-17(8-15)20(23)16-4-2-3-5-18(16)24-19/h2-8,13-14H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJHMDPPANTBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=CC4=C(C=C3)OC5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one

Synthesis routes and methods

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